molecular formula C12H16O2 B12907410 Furan, tetrahydro-2-[(phenylmethoxy)methyl]- CAS No. 59137-51-8

Furan, tetrahydro-2-[(phenylmethoxy)methyl]-

Cat. No.: B12907410
CAS No.: 59137-51-8
M. Wt: 192.25 g/mol
InChI Key: CZWUBFBMLWTWEO-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where tetrahydrofuran is treated with sodium hydride to form the sodium alkoxide, which then reacts with benzyl chloride to yield the desired product.

Industrial Production Methods: Industrial production of 2-((Benzyloxy)methyl)tetrahydrofuran may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high selectivity and minimal by-products.

Types of Reactions:

    Oxidation: 2-((Benzyloxy)methyl)tetrahydrofuran can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles such as halides or amines replace the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-((Benzyloxy)methyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized as a solvent and reagent in various industrial processes, including polymer production and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A simpler analog without the benzyloxy methyl group, commonly used as a solvent.

    2-Methyltetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.

    Benzyl Alcohol: Shares the benzyloxy group but lacks the tetrahydrofuran ring.

Uniqueness: 2-((Benzyloxy)methyl)tetrahydrofuran is unique due to the presence of both the benzyloxy group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential bioactivity, distinguishing it from simpler analogs.

Properties

CAS No.

59137-51-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12H,4,7-10H2

InChI Key

CZWUBFBMLWTWEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC2=CC=CC=C2

Origin of Product

United States

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